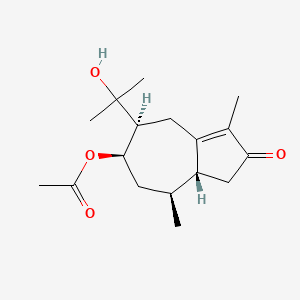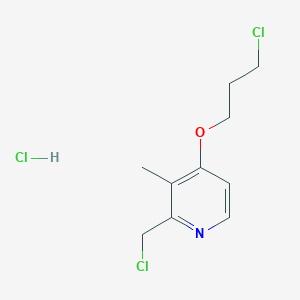
8-O-Acetyltorilolone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves complex chemical reactions aimed at introducing specific functional groups or achieving a desired structural framework. For instance, the synthesis of novel N-substituted β-hydroxy amines and β-hydroxy ethers containing 8-methoxy fluoroquinolones involved reactions under reflux with piperazine, followed by treatment with various amines or alcohols in the presence of NaOH to yield the desired products. Such methodologies highlight the intricate steps required to synthesize complex molecules, potentially applicable to "8-O-Acetyltorilolone" synthesis (Guruswamy & Arul, 2016).
Molecular Structure Analysis
The molecular structure of chemical compounds is crucial for understanding their properties and interactions. Structural elucidation often involves spectral and analytical data, as seen in the synthesis and characterization of various compounds. For instance, the structural confirmation of synthesized compounds can be established through spectral data (IR, NMR, MS) and sometimes X-ray crystallography, providing a detailed view of the molecule's architecture and confirming the success of synthetic strategies (Banothu et al., 2014).
Chemical Reactions and Properties
The chemical behavior of a compound under different conditions is indicative of its reactivity and potential chemical applications. Studies often explore reactions with various reagents to uncover novel derivatives or investigate the compound's chemical stability. For example, reactions of 3-acetyltropolone with hydroxylamine under acidic or neutral conditions yield different products, demonstrating the compound's versatility and reactive nature (Sudoh et al., 1982).
Safety and Hazards
Propriétés
IUPAC Name |
[(5S,6R,8S,8aR)-5-(2-hydroxypropan-2-yl)-3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-6-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O4/c1-9-6-16(21-11(3)18)14(17(4,5)20)7-13-10(2)15(19)8-12(9)13/h9,12,14,16,20H,6-8H2,1-5H3/t9-,12+,14-,16+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGWWLRBCCJXTGQ-UODBANLJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(CC2=C(C(=O)CC12)C)C(C)(C)O)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]([C@H](CC2=C(C(=O)C[C@H]12)C)C(C)(C)O)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-O-Acetyltorilolone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


